molecular formula C23H20N2O3 B4002208 3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one

3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one

Cat. No.: B4002208
M. Wt: 372.4 g/mol
InChI Key: AMSKGHTVGLNGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzamide with appropriate aldehydes or ketones to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale reactions using metal-catalyzed processes, microwave-assisted synthesis, and phase-transfer catalysis. These methods are designed to optimize yield and purity while minimizing reaction time and cost .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other quinazoline derivatives, 3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenylmethoxyphenoxy group enhances its ability to interact with molecular targets, making it a promising candidate for further drug development .

Properties

IUPAC Name

3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-23-21-8-4-5-9-22(21)24-17-25(23)14-15-27-19-10-12-20(13-11-19)28-16-18-6-2-1-3-7-18/h1-13,17H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSKGHTVGLNGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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